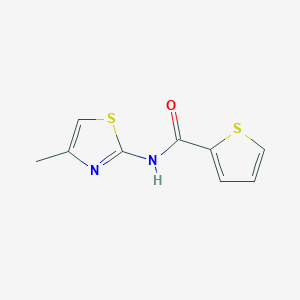
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTTC belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to scavenge free radicals and protect cells from oxidative stress. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is also readily available and can be synthesized using a simple and efficient method. However, the main limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential applications in the treatment of various diseases. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide may also have potential applications in drug delivery systems and as a diagnostic tool for cancer detection. Overall, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has shown great promise in scientific research and may have significant therapeutic potential in the future.
Métodos De Síntesis
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-amino-4-methylthiazole with 2-bromo thiophene carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and immunomodulatory properties and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXMIGZPZPTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

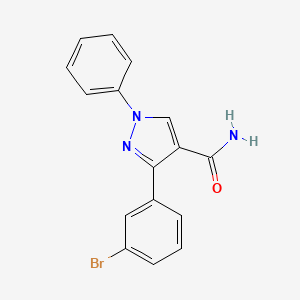
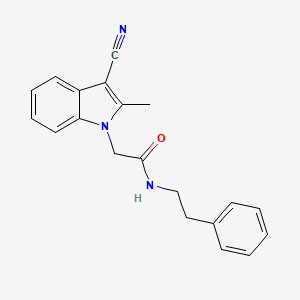
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
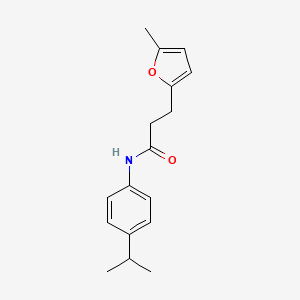
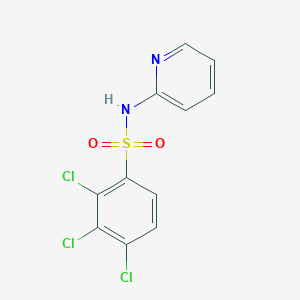
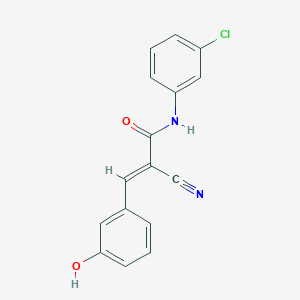
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)

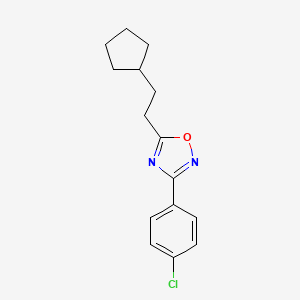
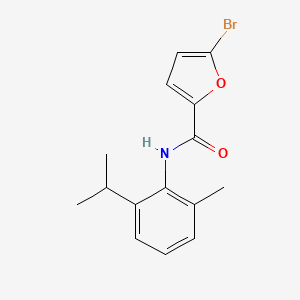
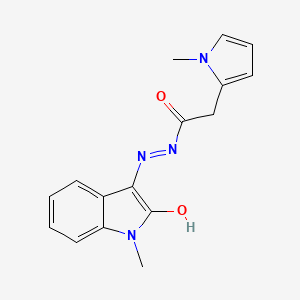
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)